molecular formula C9H20Cl2N2 B2626830 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride CAS No. 2580186-67-8

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride

Cat. No.: B2626830
CAS No.: 2580186-67-8
M. Wt: 227.17
InChI Key: CMTJVPNNHOBMLC-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable alkylating agents, followed by reduction and cyclization steps. For example, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like selenium dioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Selenium dioxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated derivatives.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives are known to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and induce cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound, which serves as a precursor for various derivatives.

    Pyrrolo[1,2-a]pyridine: Another isomer of indole with similar structural features.

    Camptothecin: A well-known indolizine derivative with potent anticancer activity.

Uniqueness

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTJVPNNHOBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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